molecular formula C9H14N2O B12826391 5-Methyl-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole

5-Methyl-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole

Cat. No.: B12826391
M. Wt: 166.22 g/mol
InChI Key: XSSRDFPFNMGUMV-UHFFFAOYSA-N
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Description

5-Methyl-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole: is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a methyl group at position 5 and a tetrahydro-2H-pyran-4-yl group at position 2 of the imidazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Tetrahydro-2H-pyran-4-yl Group: This group can be introduced through a nucleophilic substitution reaction using tetrahydro-2H-pyran-4-yl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the tetrahydro-2H-pyran-4-yl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dihydroimidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Methyl-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential use in treating various diseases. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for drug development.

Industry

In industrial applications, this compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The compound may also interact with receptors and ion channels, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazole: Lacks the tetrahydro-2H-pyran-4-yl group, making it less complex.

    4-Methylimidazole: Similar structure but with the methyl group at position 4.

    2-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole: Lacks the methyl group at position 5.

Uniqueness

5-Methyl-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole is unique due to the presence of both the methyl group and the tetrahydro-2H-pyran-4-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

5-methyl-2-(oxan-4-yl)-1H-imidazole

InChI

InChI=1S/C9H14N2O/c1-7-6-10-9(11-7)8-2-4-12-5-3-8/h6,8H,2-5H2,1H3,(H,10,11)

InChI Key

XSSRDFPFNMGUMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2CCOCC2

Origin of Product

United States

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